Cas no 1049368-45-7 (4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide)

4-Ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a fluorinated sulfonamide derivative with a piperazine-ethyl linkage, exhibiting potential pharmacological activity due to its structural features. The presence of both ethoxy and fluoro substituents on the benzene ring enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to strong binding interactions with biological targets. The 2-fluorophenyl-piperazine moiety may influence receptor selectivity, particularly in neurological or cardiovascular applications. This compound is suited for research in medicinal chemistry, serving as a scaffold for developing selective ligands targeting serotonin or dopamine receptors. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties.
4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide structure
1049368-45-7 structure
Product Name:4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
CAS No:1049368-45-7
MF:C20H25F2N3O3S
MW:425.492610692978
CID:5857371
PubChem ID:42268240
Update Time:2025-10-31

4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
    • 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
    • 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
    • VU0640040-1
    • 1049368-45-7
    • F5265-0479
    • AKOS024504374
    • Inchi: 1S/C20H25F2N3O3S/c1-2-28-20-8-7-16(15-18(20)22)29(26,27)23-9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)21/h3-8,15,23H,2,9-14H2,1H3
    • InChI Key: WWCFZAGALQSFAJ-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2CCN(C3=CC=CC=C3F)CC2)(=O)=O)=CC=C(OCC)C(F)=C1

Computed Properties

  • Exact Mass: 425.15846917g/mol
  • Monoisotopic Mass: 425.15846917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 70.3Ų

4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Comprehensive Overview of 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 1049368-45-7)

In the realm of pharmaceutical and chemical research, 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 1049368-45-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of sulfonamide derivatives, which are widely studied for their diverse biological activities. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and therapeutic potential, making it a hot topic in modern drug discovery.

The molecular structure of 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide features a piperazine ring linked to a fluorophenyl group, combined with a sulfonamide moiety. This configuration is particularly noteworthy because it aligns with the structural motifs found in many central nervous system (CNS) targeting compounds. Given the growing demand for novel neurological therapeutics, this compound is often explored for its potential interactions with neurotransmitter receptors, such as dopamine and serotonin receptors, which are critical in treating conditions like anxiety, depression, and cognitive disorders.

One of the most frequently searched questions about CAS No. 1049368-45-7 revolves around its synthetic pathway. The compound is typically synthesized through multi-step organic reactions, including nucleophilic substitution and amide coupling. Researchers emphasize the importance of optimizing reaction conditions to improve yield and purity, as impurities can significantly affect pharmacological profiles. Additionally, the ethoxy and fluoro substituents in the benzene ring contribute to its metabolic stability, a key consideration in drug design and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Another area of interest is the structure-activity relationship (SAR) of 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide. Recent studies suggest that modifications to the piperazine or sulfonamide groups can enhance binding affinity to specific biological targets. This has led to a surge in computational modeling and in silico screening efforts to predict its interactions with proteins and enzymes. Such approaches align with the broader trend of AI-driven drug discovery, where machine learning algorithms accelerate the identification of promising candidates.

From a commercial perspective, CAS No. 1049368-45-7 is often categorized as a high-value intermediate in medicinal chemistry. Its applications extend to preclinical research and lead optimization, where it serves as a scaffold for developing more potent analogs. Given the rising prevalence of neurodegenerative diseases and mental health disorders, the demand for innovative compounds like this is expected to grow. However, challenges remain in scaling up production while maintaining cost-effectiveness and regulatory compliance.

In summary, 4-ethoxy-3-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide represents a compelling case study in modern pharmaceutical research. Its intricate structure, combined with its potential therapeutic applications, makes it a subject of ongoing investigation. As the scientific community continues to explore its properties, this compound may pave the way for breakthroughs in targeted therapy and personalized medicine, addressing some of the most pressing health challenges of our time.

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